N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Cyclopentyl Group: The piperazine ring is then reacted with cyclopentyl halides in the presence of a base such as sodium hydride or potassium carbonate to introduce the cyclopentyl group.
Introduction of the Pyrimidine Moiety: The final step involves the coupling of the substituted piperazine with 5-methylpyrimidine-4-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced with other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Coupling Agents: EDCI, HOBt.
Major Products
Oxidation Products: Cyclopentyl ketones or alcohols.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe in biochemical assays to understand protein-ligand interactions and enzyme kinetics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(4-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-cyclopentyl-4-(5-ethylpyrimidin-4-yl)piperazine-1-carboxamide
- N-cyclopentyl-4-(5-methylpyridin-4-yl)piperazine-1-carboxamide
Uniqueness
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 5-methylpyrimidine moiety, in particular, influences its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-10-16-11-17-14(12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCWKCAHBTNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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